molecular formula C16H17N5 B293130 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine

5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B293130
M. Wt: 279.34 g/mol
InChI Key: GWMJJOIYAZNGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine (PTZ) is a heterocyclic compound that has been extensively studied for its pharmacological properties. PTZ is a triazolopyrimidine derivative that has been shown to possess a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.

Mechanism of Action

5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is important in the treatment of epilepsy and anxiety disorders. 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has also been shown to increase the levels of acetylcholine in the brain, which is important in the treatment of Alzheimer's disease. Additionally, 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied, so there is a large body of literature on its pharmacological properties. However, one limitation is that 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine can have variable effects depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is the development of 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine analogs with improved pharmacological properties. Another area of interest is the use of 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine as a tool to study the GABA-A receptor and its role in neurological disorders. Additionally, 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have potential as a treatment for Alzheimer's disease, so further research in this area is warranted. Finally, there is a need for further research on the safety and toxicity of 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine, particularly in humans.

Synthesis Methods

5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-amino-5-cyano-1,2,3-triazole with an appropriate ketone. The resulting intermediate is then reacted with a piperidine derivative to form 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine. Other methods include the reaction of 4-amino-5-cyano-1,2,3-triazole with an aldehyde followed by reduction, or the reaction of 4-amino-5-cyano-1,2,3-triazole with an isocyanate.

Scientific Research Applications

5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its pharmacological properties. It has been shown to possess anticonvulsant, anxiolytic, and sedative effects. 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has also been shown to modulate the activity of GABAergic neurotransmission, which is important in the treatment of epilepsy and anxiety disorders. Additionally, 5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine has been studied as a potential treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

5-phenyl-7-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17N5/c1-3-7-13(8-4-1)14-11-15(20-9-5-2-6-10-20)21-16(19-14)17-12-18-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2

InChI Key

GWMJJOIYAZNGTC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.